molecular formula C12H16N2 B2716551 1H-Indole-4-ethanamine, N,N-dimethyl- CAS No. 84401-01-4

1H-Indole-4-ethanamine, N,N-dimethyl-

Cat. No. B2716551
CAS RN: 84401-01-4
M. Wt: 188.274
InChI Key: CUMMXOMCIOVFBY-UHFFFAOYSA-N
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Description

“1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-” is a compound with the molecular formula C13H18N2O and a molecular weight of 218.2948 . It’s also known by several other names, including Bufotenine, O-methyl-, CT 4334, 3- (2-Dimethylaminoethyl)-5-methoxyindole, and N,N-Dimethyl-5-methoxytryptamine .


Molecular Structure Analysis

The molecular structure of “1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-” is 218.2948 .

Mechanism of Action

Dimethyltryptamine, a related compound, is a serotonergic hallucinogen found in several plants and in mammalian brain, blood, and urine . It apparently acts as an agonist at some types of serotonin receptors and an antagonist at others .

Safety and Hazards

When handling “1H-Indole-4-ethanamine, N,N-dimethyl-”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(1H-indol-4-yl)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-14(2)9-7-10-4-3-5-12-11(10)6-8-13-12/h3-6,8,13H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMMXOMCIOVFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=C2C=CNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-4-ethanamine, N,N-dimethyl-

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